molecular formula C19H13BrN2O5S B3038581 5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine CAS No. 866157-19-9

5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine

Katalognummer B3038581
CAS-Nummer: 866157-19-9
Molekulargewicht: 461.3 g/mol
InChI-Schlüssel: GDSKFKAUYKDWCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine” is a chemical compound with the molecular formula C19H13BrN2O5S . It’s available from several suppliers.


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazepine ring, a sulfonyl group, a nitro group, and a bromophenyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Apostol et al. (2022) focused on the synthesis and characterization of novel compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which is structurally related to 5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine. These compounds were characterized using various spectroscopic techniques and tested for antimicrobial action, antioxidant activity, and toxicity. The promising potential of these compounds suggests their utility in developing novel antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).

Antimicrobial and Analgesic Activities

Another research conducted by Bărbuceanu et al. (2020) reported the synthesis of new oxazol-5(4H)-ones derivatives containing a diarylsulfone moiety, which is similar to the core structure of this compound. These compounds demonstrated significant analgesic activity and low toxicity, highlighting their potential as therapeutic agents with analgesic properties. The study also conducted a histopathological assessment, confirming the low toxicity of the new compounds (Bărbuceanu et al., 2020).

Chemical Synthesis Techniques

Research by Yar et al. (2009) explored the use of bromoethylsulfonium salt as an effective annulation agent for synthesizing 1,4-heterocyclic compounds, including benzoxazepines, which are structurally related to this compound. This study provides valuable insights into chemical synthesis techniques that could be applied to the synthesis and functionalization of benzoxazepine derivatives, offering potential applications in medicinal chemistry and drug development (Yar et al., 2009).

Potential Therapeutic Applications

A study by Kumar et al. (2016) on the synthesis and anti-inflammatory activity of novel 1,5-benzodiazepine derivatives, which share structural similarities with this compound, demonstrated significant anti-inflammatory activity. This research suggests the potential therapeutic applications of benzodiazepine derivatives in treating inflammatory conditions, providing a basis for further exploration of similar compounds for medical use (Kumar et al., 2016).

Eigenschaften

IUPAC Name

5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5S/c20-14-5-8-16(9-6-14)28(25,26)21-12-13-11-15(22(23)24)7-10-18(13)27-19-4-2-1-3-17(19)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSKFKAUYKDWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301143327
Record name 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866157-19-9
Record name 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866157-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301143327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Reactant of Route 2
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Reactant of Route 3
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Reactant of Route 4
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Reactant of Route 5
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Reactant of Route 6
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.